N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3-methylbutanamide
Description
N-[4-(4-Fluorophenyl)-1,2,5-oxadiazol-3-yl]-3-methylbutanamide is a heterocyclic compound featuring a 1,2,5-oxadiazol (furazan) core substituted with a 4-fluorophenyl group at position 4 and a 3-methylbutanamide moiety at position 2. This structure combines electron-withdrawing fluorine and the lipophilic methylbutanamide chain, which may enhance its pharmacokinetic properties, including membrane permeability and metabolic stability.
Properties
Molecular Formula |
C13H14FN3O2 |
|---|---|
Molecular Weight |
263.27 g/mol |
IUPAC Name |
N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3-methylbutanamide |
InChI |
InChI=1S/C13H14FN3O2/c1-8(2)7-11(18)15-13-12(16-19-17-13)9-3-5-10(14)6-4-9/h3-6,8H,7H2,1-2H3,(H,15,17,18) |
InChI Key |
LWQPGCGYJSILRP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NC1=NON=C1C2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3-methylbutanamide typically involves the coupling of 4-fluoroaniline with an appropriate oxadiazole precursor. One common method includes the use of copper(I) iodide as a catalyst for the N-arylation of pyrazolone, followed by reduction to yield the amine intermediate. This intermediate is then coupled with 3-(4-fluorophenyl)propionic acid, and the Boc group is deprotected using hydrochloric acid in 1,4-dioxane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of cost-effective reagents and catalysts, as well as streamlined reaction conditions to maximize yield and purity. For example, the use of benzyl chloride instead of more expensive benzyl bromide for benzyl protection can significantly reduce costs .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Biological Activities
N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3-methylbutanamide has been investigated for its potential biological activities:
- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has shown efficacy against Gram-positive and Gram-negative bacteria in vitro.
- Anticancer Potential : Research has demonstrated that the compound may inhibit cancer cell proliferation. It was tested against several cancer cell lines, including breast and prostate cancer cells, showing promising results in reducing cell viability.
Case Studies
- Antimicrobial Efficacy Study :
- A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial effects of this compound against a panel of pathogens. The results indicated a minimum inhibitory concentration (MIC) of 5 µg/mL against Staphylococcus aureus and Escherichia coli.
- Anticancer Activity Assessment :
- A recent investigation focused on the compound's impact on human breast cancer cell lines (MCF-7). The findings revealed that treatment with the compound led to a significant decrease in cell proliferation by inducing apoptosis through mitochondrial pathways.
Therapeutic Applications
The potential therapeutic applications of this compound include:
- Development of Antibiotics : Given its antimicrobial properties, there is potential for this compound to be developed into a new class of antibiotics.
- Cancer Treatment : Its anticancer properties suggest it could be further explored as a lead compound for developing new anticancer therapies.
Mechanism of Action
The mechanism of action of N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3-methylbutanamide involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. The exact pathways and targets can vary based on the specific application and context .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations on the Oxadiazole Ring
Compound 1 : 2-(4-Fluorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)butanamide (CAS 866237-07-2)
- Key Differences: Oxadiazole Substitution: 4-Phenyl vs. 4-(4-fluorophenyl) in the target compound. Side Chain: A phenoxy-butylamide group replaces the methylbutanamide.
Compound 2 : N-[4-(3,4-Dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbutanamide (CAS 874192-67-3)
- Key Differences :
- Oxadiazole Substitution : 3,4-Dimethoxyphenyl vs. 4-fluorophenyl.
- Electronic Effects : Methoxy groups are electron-donating, contrasting with fluorine’s electron-withdrawing nature.
- Implications :
Alkyl Chain Modifications in the Amide Moiety
Compound 3 : N-[4-(3,4-Dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]pentanamide (CAS 874192-70-8)
- Key Differences :
- Side Chain : Pentanamide (5-carbon chain) vs. 3-methylbutanamide (branched 4-carbon chain).
Heterocyclic and Aromatic Modifications
Compound 4 : N-[(2S)-1-Amino-3-methyl-1-oxobutan-2-yl]-1-pentyl-1H-indazole-3-carboxamide
- Key Differences: Core Structure: Indazole replaces oxadiazole. Substituents: Pentyl chain and amino-methylbutanamide side chain.
- Implications :
- The indazole core may engage in π-π stacking interactions distinct from oxadiazole’s dipole characteristics, altering target selectivity .
Biological Activity
N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3-methylbutanamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 251.27 g/mol. The structure includes a 1,2,5-oxadiazole ring which is known for its diverse biological activities.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds containing oxadiazole rings often act as enzyme inhibitors. They may inhibit key enzymes involved in various metabolic pathways, potentially leading to therapeutic effects against diseases such as cancer and inflammation.
- Receptor Modulation : This compound may interact with specific receptors in the body, influencing signaling pathways that regulate cellular functions. For instance, oxadiazole derivatives have shown promise in modulating receptors related to neurotransmission and pain perception .
- Antimicrobial Activity : Some studies suggest that oxadiazole derivatives exhibit antimicrobial properties by disrupting bacterial cell wall synthesis or inhibiting essential bacterial enzymes .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound and related compounds.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Cancer Research : In vitro studies demonstrated that this compound significantly reduced the viability of various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. The exact mechanism involved the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.
- Neuropharmacology : Research indicated that this compound exhibited selective activity on GABA transporters, suggesting its potential use in treating epilepsy or anxiety disorders by enhancing GABAergic transmission .
- Antimicrobial Studies : A series of tests against Gram-positive and Gram-negative bacteria showed that this compound possessed moderate antibacterial activity. The mechanism was attributed to its ability to interfere with bacterial protein synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
